Entecavir impurity 39

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

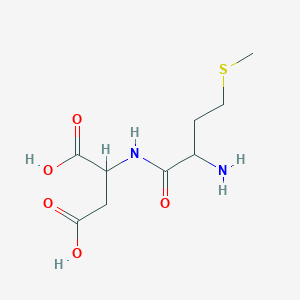

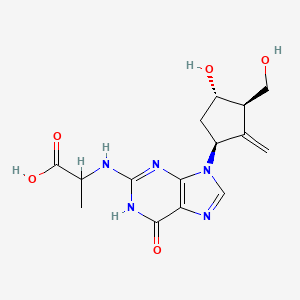

Entecavir impurity 39 is a chemical compound associated with the antiviral drug entecavir, which is primarily used for the treatment of chronic hepatitis B virus infection. Entecavir is a guanosine nucleoside analogue that inhibits the hepatitis B virus polymerase . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of entecavir impurity 39 involves several synthetic routes and reaction conditions. One common method includes the use of green chemistry approaches, which aim to minimize the environmental impact of chemical processes. For instance, a green FTIR method has been developed for the assay of entecavir, which involves plotting a calibration curve between absorbance and concentration .

Industrial Production Methods: Industrial production methods for entecavir and its impurities often involve large-scale synthesis using advanced techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for identification and quantification . These methods ensure that the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions: Entecavir impurity 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high specificity and accuracy in detecting the impurity .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are analyzed to ensure that they do not affect the efficacy and safety of the pharmaceutical product.

Aplicaciones Científicas De Investigación

Entecavir impurity 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the purity and stability of entecavir formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of entecavir. Industrial applications include quality control and assurance in the production of antiviral drugs .

Mecanismo De Acción

The mechanism of action of entecavir impurity 39 is closely related to that of entecavir. Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA . This inhibition prevents the replication of the virus and helps in managing chronic hepatitis B infection.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to entecavir impurity 39 include other guanosine nucleoside analogues such as lamivudine and adefovir. These compounds also inhibit the hepatitis B virus polymerase but differ in their efficacy and resistance profiles .

Uniqueness: this compound is unique due to its specific structure and its role in the quality control of entecavir formulations. Unlike other impurities, it provides critical information about the stability and purity of the drug, ensuring that the final product is safe and effective for patient use .

Propiedades

Fórmula molecular |

C15H19N5O5 |

|---|---|

Peso molecular |

349.34 g/mol |

Nombre IUPAC |

2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7?,8-,9-,10-/m0/s1 |

Clave InChI |

FJUGOJOVRGQPGT-CFEUDACVSA-N |

SMILES isomérico |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |

SMILES canónico |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)

![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)